Cas no 69739-16-8 (cefodizime)

cefodizime structure
Nom du produit:cefodizime
cefodizime Propriétés chimiques et physiques
Nom et identifiant
-
- cefodizime
- cefodizime sodium
- (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Cefodizime acid
- [6R-[6Α,7Β(Z)]]-7-[[(2NINO-4-THIAZOLY1)(METHOXYIMINO)ACETYL]AMINO]-3-[[[5-(CARBOXY METHYL)-4-METHYL-2-THIAZOLYL]THIO METHYL]-8-OXO-5 THIA-1AZABICYCLO[4.2.0]OCT-2-ENE-2 CARBOXYLIC ACID
- CDZM
- Cefodizima
- Cefodizimum
- Cefodizme
- Diezime
- Modivid
- 7-(((2-Amino-4-thiazolyl)(methoxyimino)acetyl)amino)-3-(((5-(carboxymethyl)-4-methyl-2-thiazolyl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- HR 221 [AS SODIUM]
- AKOS040741529
- DB13470
- CEFODIZIME [INN]
- Cefodizima [INN-Spanish]
- THR-221 FREE ACID
- S-77-1221-B FREE ACID
- EX-A1379
- 7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- CHEBI:63214
- HY-108402
- THR 221
- HR 221
- MFCD00864926
- CEFODIZIME [WHO-DD]
- S-77-1221B
- EC 700-301-3
- Z31298J4HQ
- CEFODIZIME DISODIUM
- (6R,7R)-7-(((2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl)amino)-3-(((5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl)sulfanyl)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- BDBM50422690
- D07643
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[5-(carboxymethyl)-4-methyl-2-thiazolyl]thio]methyl]-8-oxo-, (6R,7R)-
- THR-221
- (6R,7R)-3-({[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl}methyl)-7-{[(2Z)-1-hydroxy-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)-2-(methoxyimino)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 7-{[(22Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-({[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl}methyl)-3,4-didehydrocepham-4-carboxylic acid
- (6R,7R)-7-(2-(2-Amino-4-thiazolyl)glyoxylamido)-3-(((5-(carboxymethyl)-4-methyl-2-thiazolyl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid 7(sup 2)-(Z)-(O-methyloxime)
- SCHEMBL151101
- S-77-1221-B
- Timecef
- THR 221 FREE ACID
- S 77 1221 B [AS SODIUM]
- Cefodizime [INN:BAN]
- CHEMBL2303613
- 69739-16-8
- UNII-Z31298J4HQ
- 97180-26-2
- HR-221 [As Sodium]
- 1ST12029
- (6R,7R)-7-{[(22Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-({[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl}methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Cefodizime (INN)
- THR-221 [As Sodium]
- (E)-Cefodizime (>80%)
- Neucef
- CS-0028575
- HR-221 FREE ACID
- DTXSID2022757
- CEFODIZIME [MI]
- J-700161
- HR 221 FREE ACID
- (6R,7R)-7-({(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(methyloxy)imino]acetyl}amino)-3-({[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]thio}methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- THR 221 [AS SODIUM]
- CEF;CDZ
- S-771221B [As Sodium]
- S 77 1221 B FREE ACID
- s5235
- Cefodizimum [INN-Latin]
- Cefodizime Sodium [JAN]
- S 77-1221B
- HR-221
- S 77 1221 B (AS SODIUM)
- Cefodizima (INN-Spanish)
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[5-(carboxymethyl)-4-methyl-2-thiazolyl]thio]methyl]-8-oxo-, [6R-[6a,7b(E)]]-
- (6R,7R)-7-(((22Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl)amino)-3-(((5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl)sulfanyl)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl)amino)-3-((5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl)sulfanylmethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- (6R,7R)-3-(((5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl)sulfanyl)methyl)-7-(((2Z)-1-hydroxy-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)-2-(methoxyimino)ethylidene)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- DTXCID902757
- J01DA25
- HR221
- THR 221 (AS SODIUM)
- HR 221 (AS SODIUM)
- 7-(((22Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl)amino)-3-(((5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl)sulfanyl)methyl)-3,4-didehydrocepham-4-carboxylic acid
- Cefodizimum (INN-Latin)
- (6R,7R)-7-(2-(2-Amino-4-thiazolyl)glyoxylamido)-3-(((5-(carboxymethyl)-4-methyl-2-thiazolyl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic Acid 7(sup2)-(Z)-(O-methyloxime)
-
- MDL: MFCD00864926
- Piscine à noyau: InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12-/t13-,17-/m1/s1
- La clé Inchi: XDZKBRJLTGRPSS-BGZQYGJUSA-N
- Sourire: CC1=C(SC(SCC2=C(N3C([C@@H](NC(/C(/C4=CSC(N4)=N)=N\OC)=O)[C@H]3SC2)=O)C(O)=O)=N1)CC(O)=O
Propriétés calculées
- Qualité précise: 584.02800
- Masse isotopique unique: 584.028
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 11
- Comptage des atomes lourds: 37
- Nombre de liaisons rotatives: 11
- Complexité: 1030
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: Rien du tout
- Charge de surface: 0
- Nombre d'tautomères: 14
- Surface topologique des pôles: 305A^2
Propriétés expérimentales
- Dense: 1.86
- Point de fusion: 204-223°C
- Indice de réfraction: 1.851
- Le PSA: 304.48000
- Le LogP: 1.90870
- Rotation spécifique: D25 -55.9°
- Le PKA: pK1 2.85; pK2 3.37; pK3 4.18(at 25℃)
cefodizime Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315; H319; H335
- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Wgk Allemagne:3
- Code de catégorie de danger: R36 / 37 / 38: irritant pour les yeux, les voies respiratoires et la peau. R42 / 43: peut provoquer des allergies par inhalation et par contact cutané.
- Instructions de sécurité: S22-S26-S36/37/39
-
Identification des marchandises dangereuses:
- Terminologie du risque:R36/37/38
- Conditions de stockage:Store long-term at -20°C
cefodizime PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-491882A-1g |
Cefodizime, |
69739-16-8 | 1g |
¥3685.00 | 2023-09-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C873427-1g |
Cefodizime acid |
69739-16-8 | 90% | 1g |
¥192.00 | 2022-09-02 | |
TRC | C242865-50mg |
Cefodizime |
69739-16-8 | 50mg |
$ 97.00 | 2023-04-18 | ||
TRC | C242865-100mg |
Cefodizime |
69739-16-8 | 100mg |
$ 126.00 | 2023-09-08 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C873427-5g |
Cefodizime acid |
69739-16-8 | 90% | 5g |
¥677.00 | 2022-09-02 | |
S e l l e c k ZHONG GUO | S5235-25mg |
Cefodizime |
69739-16-8 | 99.88% | 25mg |
¥794.88 | 2023-09-15 | |
Key Organics Ltd | KS-1461-1MG |
Cefodizime |
69739-16-8 | >97% | 1mg |
£36.00 | 2023-09-08 | |
Key Organics Ltd | KS-1461-10MG |
Cefodizime |
69739-16-8 | >97% | 10mg |
£51.00 | 2023-09-08 | |
ChemScence | CS-0028575-100mg |
Cefodizime |
69739-16-8 | ≥97.0% | 100mg |
$110.0 | 2022-04-26 | |
MedChemExpress | HY-108402-100mg |
Cefodizime |
69739-16-8 | 99.51% | 100mg |
¥1100 | 2024-04-17 |
cefodizime Littérature connexe
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
69739-16-8 (cefodizime) Produits connexes
- 104540-39-8(5-(methoxymethyl)imidazolidine-2,4-dione)
- 1499807-20-3(2-Amino-1-(1H-pyrrol-2-yl)propan-1-one)
- 1185908-30-8(2-(E)-(2-Hydroxyphenyl)methylidene-N-phenyl-1-hydrazinecarbothioamide)
- 2137518-50-2(4-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylbutanoic acid)
- 1261965-92-7(2-(4-acetylphenyl)-4-nitrobenzoic Acid)
- 299401-15-3(4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine)
- 13371-95-4(N-Benzyl-o-phenetidine)
- 1167055-36-8(ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate)
- 887900-53-0(methyl 2-cyclohexaneamido-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate)
- 898645-30-2(5-chloro-2-methoxy-4-methyl-N,N-dipropylbenzene-1-sulfonamide)
Fournisseurs recommandés
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Fournisseur de Chine
Réactif

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

Hubei Changfu Chemical Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif

江苏科伦多食品配料有限公司
Membre gold
Fournisseur de Chine
Réactif
